molecular formula C20H28N2O4S B5598624 (4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(2-ethoxybenzyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide

(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(2-ethoxybenzyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide

Cat. No. B5598624
M. Wt: 392.5 g/mol
InChI Key: CDVOBUZAXCCUOC-ZWKOTPCHSA-N
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Description

Heterocyclic compounds, particularly those incorporating pyrazine structures, are of significant interest in organic chemistry due to their complex structures and potential applications. The introduction of specific functional groups, such as cyclobutylcarbonyl and ethoxybenzyl groups, into the octahydrothieno[3,4-b]pyrazine skeleton can significantly influence the compound's chemical and physical properties.

Synthesis Analysis

The synthesis of complex heterocyclic compounds typically involves multistep reactions, starting from simpler heterocycles or aromatic compounds. For example, the reaction of ethoxycarbonyl derivatives with keto esters in methanol can lead to cyclization reactions forming pyrazolopyridazine derivatives, a process that may be analogous to steps involved in synthesizing the target compound (Lange et al., 1997).

Molecular Structure Analysis

X-ray diffraction analysis and NMR spectroscopy are critical tools in determining the molecular structure of complex heterocycles. These techniques can elucidate the arrangement of atoms and the stereochemistry of the molecule, essential for understanding the compound's reactivity and interactions (Chimichi et al., 1996).

Chemical Reactions and Properties

Heterocyclic compounds can undergo a variety of chemical reactions, including cyclization, substitution, and addition reactions, depending on the functional groups present and reaction conditions. For example, reactions with hydrazine hydrate in ethanol can lead to the formation of novel pyrazole derivatives, indicating the reactivity of such compounds under nucleophilic attack (Peesapati et al., 2001).

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of octahydro-2H-pyrazino[1,2-a]pyrazines, which share a structural motif with the compound , involves efficient methods starting from 1,4-dibenzyl-2-ethoxycarbonylpiperazine. These compounds serve as precursors for a new series of antibacterial quinolones, highlighting their significance in the development of novel antibacterial agents (Gubert et al., 1991).

Biological Activities

  • Research on pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, which are structurally similar to the given compound, has shown that these molecules have potential cytotoxic activities against certain cancer cell lines. This suggests the compound's potential utility in the exploration of new cancer treatments (Hassan et al., 2014).

Catalytic Applications

  • A binuclear oxovanadium(V) complex, when combined with pyrazinecarboxylic acid (PCA), demonstrated efficient oxidation of saturated hydrocarbons with hydrogen peroxide. This indicates the potential of structurally related compounds in catalysis and organic synthesis (Sutradhar et al., 2013).

Antimicrobial and Anticancer Studies

  • Novel pyrazole-3,4-dicarboxylates showed moderate cytotoxic activity against certain cell lines, suggesting that compounds with similar structures might have applications in developing new antimicrobial or anticancer agents (Sekkak et al., 2013).

Complexation and Coordination Chemistry

  • Research into the complexation and coordination oligomerization of pyrazine-capped compounds has provided insights into their use in forming metal complexes with potential applications in materials science and catalysis (Hegedus et al., 2003).

properties

IUPAC Name

[(4aS,7aR)-1-[(2-ethoxyphenyl)methyl]-6,6-dioxo-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazin-4-yl]-cyclobutylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O4S/c1-2-26-19-9-4-3-6-16(19)12-21-10-11-22(20(23)15-7-5-8-15)18-14-27(24,25)13-17(18)21/h3-4,6,9,15,17-18H,2,5,7-8,10-14H2,1H3/t17-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDVOBUZAXCCUOC-ZWKOTPCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CN2CCN(C3C2CS(=O)(=O)C3)C(=O)C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1CN2CCN([C@H]3[C@@H]2CS(=O)(=O)C3)C(=O)C4CCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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